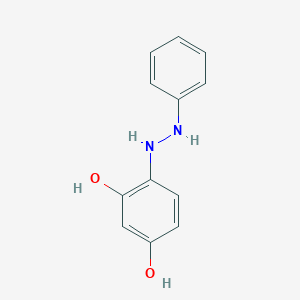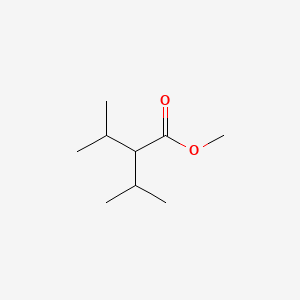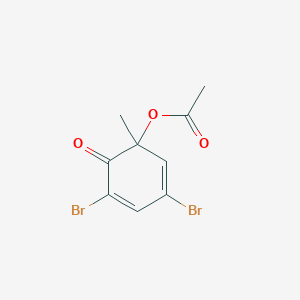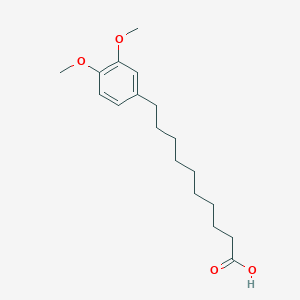
10-(3,4-Dimethoxyphenyl)decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3,4-Dimethoxyphenyl)decanoic acid is an organic compound characterized by a decanoic acid chain attached to a 3,4-dimethoxyphenyl group. This compound is notable for its unique structure, which combines the properties of both the decanoic acid and the dimethoxyphenyl moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3,4-dimethoxyphenyl)decanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 10-(3,4-Dimethoxyphenyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
10-(3,4-Dimethoxyphenyl)decanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-(3,4-dimethoxyphenyl)decanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
- 3,4-Dimethoxyphenylacetic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 10-Hydroxydecanoic acid
Comparison: 10-(3,4-Dimethoxyphenyl)decanoic acid is unique due to its longer decanoic acid chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This structural difference can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
90429-10-0 |
|---|---|
Fórmula molecular |
C18H28O4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
10-(3,4-dimethoxyphenyl)decanoic acid |
InChI |
InChI=1S/C18H28O4/c1-21-16-13-12-15(14-17(16)22-2)10-8-6-4-3-5-7-9-11-18(19)20/h12-14H,3-11H2,1-2H3,(H,19,20) |
Clave InChI |
WGHUDTRIKGGHLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCCCCCCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


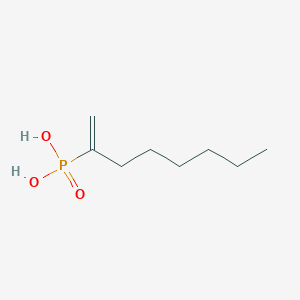
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
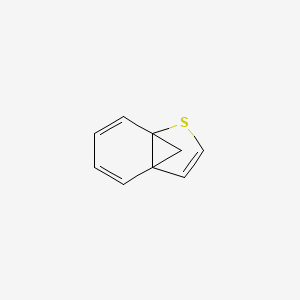
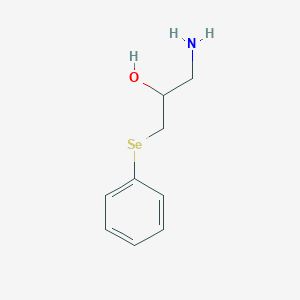
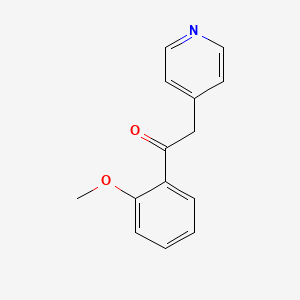
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
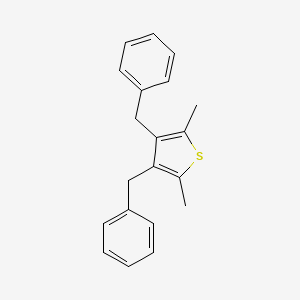
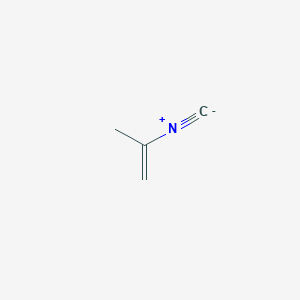
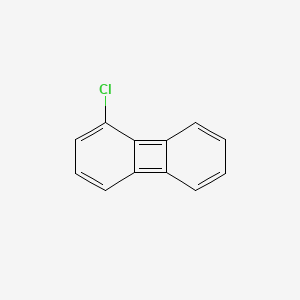
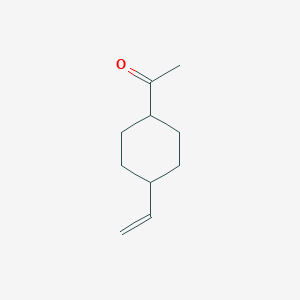
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
